(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid
Overview
Description
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Paramagnetic Amino Acid TOAC in Peptide Studies
Schreier et al. (2012) reviewed the use of the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide studies. TOAC's rigid cyclic structure, when incorporated into peptides, allows for detailed analysis of backbone dynamics and secondary structure using various spectroscopic techniques, including EPR, X-ray crystallography, and NMR. This has led to significant insights into peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, highlighting TOAC's value in probing the structure and dynamics of bioactive peptides Schreier et al., Biophysical Reviews, 2012.
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) explored the inhibitory effects of carboxylic acids on microbes used in fermentation processes. The study highlights the dual role of carboxylic acids as both desired products in biorenewable chemical production and as inhibitors that can impair microbial growth and productivity. Understanding these effects is crucial for engineering more robust microbial strains for industrial applications Jarboe et al., Frontiers in Microbiology, 2013.
Fluorinated Alternatives to Long-Chain Carboxylic Acids
Wang et al. (2013) reviewed the transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), focusing on their environmental impact, persistence, and human exposure. Despite limited data, the study calls for more research to evaluate the safety of these alternatives and identifies significant gaps in knowledge that must be addressed Wang et al., Environment International, 2013.
Stereochemistry and Pharmacological Profile Improvement
Veinberg et al. (2015) discussed the importance of stereochemistry in the pharmacological profile of phenylpiracetam and its derivatives. The study showcases how the configuration of stereocenters in molecules can significantly affect their biological properties, including activity and selectivity. This highlights the critical role of stereochemistry in drug design and the development of more effective therapeutic agents Veinberg et al., Chemistry of Heterocyclic Compounds, 2015.
Properties
IUPAC Name |
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHMENIDGOELV-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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